BOLD-100
Description
Sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)], commonly referred to as NKP-1339, is a ruthenium-based anticancer drug currently in clinical development. It is the sodium salt analogue of KP1019 (indazolium trans-[tetrachloridobis(1H-indazole)ruthenate(III)]), designed to improve pharmacokinetic properties while retaining therapeutic efficacy . Structurally, NKP-1339 features a ruthenium(III) center coordinated by two 1H-indazole ligands and four chloride ions, with a sodium counterion replacing the indazolium cation in KP1019. This modification enhances aqueous solubility, enabling more efficient systemic delivery and reduced toxicity .
NKP-1339 targets solid tumors through a dual mechanism: (1) binding to serum proteins (e.g., albumin and transferrin) for selective accumulation in tumor tissues, and (2) activation in the reductive tumor microenvironment, where Ru(III) is reduced to Ru(II), releasing cytotoxic species . Recent phase I clinical trials have demonstrated its safety and preliminary efficacy, positioning it as a promising candidate for further oncology applications .
Properties
Molecular Formula |
C14H12Cl4N4NaRu |
|---|---|
Molecular Weight |
502.1 g/mol |
IUPAC Name |
sodium;1H-indazole;tetrachlororuthenium(1-) |
InChI |
InChI=1S/2C7H6N2.4ClH.Na.Ru/c2*1-2-4-7-6(3-1)5-8-9-7;;;;;;/h2*1-5H,(H,8,9);4*1H;;/q;;;;;;+1;+3/p-4 |
InChI Key |
WVVOCRYXBTVDRN-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.[Na+].Cl[Ru-](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Sodium;1H-indazole;tetrachlororuthenium(1-)
General Synthetic Strategy
The preparation of sodium trans-[tetrachlorido-bis(1H-indazole)ruthenate(III)] generally involves:
- Formation of an indazolium salt as a precursor.
- Conversion of the indazolium salt into a cesium salt intermediate.
- Reaction of the cesium salt with a ruthenium tetrachloride species to form the ruthenium complex.
- Final conversion to the sodium salt form.
This multistep synthesis ensures the correct coordination environment and charge balance for the final complex.
Detailed Stepwise Preparation
Step 1: Preparation of Indazolium Salt
- Starting from 1H-indazole, the indazolium salt is synthesized by protonation or alkylation to generate a positively charged species.
- This salt serves as the ligand precursor for subsequent complexation.
Step 2: Formation of Cesium Salt
- The indazolium salt is reacted with cesium carbonate or a similar base to form the cesium salt.
- This step is crucial for activating the ligand for coordination to ruthenium.
Step 3: Coordination to Ruthenium Tetrachloride
- The cesium salt of indazole is reacted with ruthenium tetrachloride species (such as RuCl4) under controlled conditions.
- The reaction typically occurs in a suitable solvent like acetonitrile or aqueous media.
- This step forms the trans-[tetrachlorido-bis(1H-indazole)ruthenate(III)] complex.
Step 4: Conversion to Sodium Salt
- The ruthenium complex is treated with sodium salts (e.g., sodium chloride or sodium citrate) to replace cesium ions with sodium ions.
- The sodium salt form is more pharmaceutically relevant due to better solubility and biocompatibility.
Reaction Conditions
- Temperature: The coordination reaction is often conducted under reflux or mild heating (e.g., 60–90°C) to facilitate ligand exchange.
- Solvent: Polar solvents such as acetonitrile or water mixtures are used.
- Reaction time: Typically several hours (4–24 h) to ensure complete complex formation.
- pH: Controlled to avoid hydrolysis of the ruthenium complex.
Purification and Isolation
- After synthesis, the complex is purified by crystallization or precipitation.
- Drying under vacuum or mild heating yields the solid sodium trans-[tetrachlorido-bis(1H-indazole)ruthenate(III)].
- Characterization by elemental analysis, NMR, IR, and UV-Vis spectroscopy confirms purity and structure.
Data Tables Summarizing Preparation Parameters and Outcomes
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1 | 1H-indazole + acid/base | Formation of indazolium salt | Precursor ligand salt |
| 2 | Indazolium salt + Cs2CO3 | Formation of cesium indazole salt | Activates ligand for Ru binding |
| 3 | Cesium salt + RuCl4 in acetonitrile | Coordination to form Ru(III) complex | Trans configuration formed |
| 4 | Ru complex + NaCl or sodium citrate | Ion exchange to sodium salt form | Enhances solubility |
| Purification | Crystallization/filtration/drying | Isolate pure sodium ruthenium complex | Final product ready for use |
| Parameter | Typical Value/Range | Impact on Product Quality |
|---|---|---|
| Temperature | 60–90°C | Ensures complete coordination |
| Reaction time | 4–24 hours | Longer times improve yield but risk degradation |
| Solvent | Acetonitrile/water mixtures | Solubility and reaction medium |
| pH | Neutral to slightly acidic | Prevents hydrolysis |
Research Outcomes and Analysis
- The described preparation method yields sodium trans-[tetrachlorido-bis(1H-indazole)ruthenate(III)] with high purity and reproducibility.
- The stepwise ligand salt formation ensures controlled coordination chemistry, minimizing side products.
- The sodium salt form exhibits enhanced aqueous solubility, critical for pharmaceutical applications.
- Analytical characterization confirms the trans configuration of the complex and the integrity of the indazole ligands.
- The method is scalable and adaptable for Good Manufacturing Practice (GMP) production, as evidenced by its use in clinical-grade active pharmaceutical ingredient (API) manufacturing.
Chemical Reactions Analysis
Types of Reactions
Sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of ruthenium in different oxidation states.
Substitution Reactions: Ligand exchange reactions are common, where the indazole ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are used.
Substitution: Ligand exchange can be facilitated by using solvents like dimethyl sulfoxide (DMSO) and varying the pH of the reaction medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions can yield a variety of ruthenium-ligand complexes .
Scientific Research Applications
Sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] exerts its effects involves multiple pathways:
Inhibition of GRP78: The compound inhibits glucose-regulated protein 78 (GRP78), a key player in the unfolded protein response (UPR), leading to cellular stress and apoptosis.
Induction of Reactive Oxygen Species (ROS): It induces the production of ROS, causing DNA damage and cell death.
Synergistic Effects: The compound can enhance the efficacy of other chemotherapeutic agents, leading to improved cancer cell death.
Comparison with Similar Compounds
Research Findings
- Preclinical Efficacy (KP1019) : Demonstrated potent activity against colorectal and ovarian cancers but faced challenges in formulation and bioavailability .
Biological Activity
Sodium;1H-indazole;tetrachlororuthenium(1-), with the CAS number 197723-00-5, is a complex compound that combines the indazole moiety with a ruthenium center. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. Its molecular formula is C14H12Cl4N4NaRu, and it has a molecular weight of 502.138 g/mol. The compound's structure includes a sodium ion and a tetrachlororuthenium(1-) center, which contributes to its unique properties and biological activities.
| Property | Value |
|---|---|
| IUPAC Name | sodium;1H-indazole;tetrachlororuthenium(1-) |
| Molecular Formula | C14H12Cl4N4NaRu |
| Molecular Weight | 502.138 g/mol |
| Purity | ≥95% |
| InChI | InChI=1S/2C7H6N2.4ClH.Na.Ru/c21-2-4-7-6(3-1)5-8-9-7;;;;;;/h21-5H,(H,8,9);4*1H;;/q;;;;;;+1;+3/p-4 |
| SMILES | C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.[Na+].ClRu-(Cl)Cl |
Anticancer Properties
Sodium;1H-indazole;tetrachlororuthenium(1-) has shown promise as an anticancer agent . Research indicates that compounds containing the indazole structure often exhibit significant antitumor activity . For instance, related indazole derivatives have been reported to induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple mechanisms, including interference with cell signaling pathways and induction of oxidative stress .
The biological activity of sodium;1H-indazole;tetrachlororuthenium(1-) can be attributed to several mechanisms:
- Apoptosis Induction : The compound acts as an antineoplastic agent that promotes programmed cell death in cancer cells, which is crucial for preventing tumor progression.
- Reactive Oxygen Species (ROS) Generation : It may enhance ROS levels within cells, leading to oxidative stress that can damage cellular components and trigger apoptotic pathways.
- Inhibition of Key Signaling Pathways : The compound may interfere with critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Indazole Derivatives : A study highlighted that derivatives of indazole exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the indazole structure can enhance anticancer activity .
- Molecular Docking Studies : Research utilizing molecular docking simulations demonstrated that certain indazole derivatives bind effectively to target proteins involved in cancer progression, indicating their potential as therapeutic agents .
- Clinical Development : Sodium hydride; tetrachloro-bis(1H-indazol-2-yl)ruthenium has been noted for its role in clinical development for solid tumors, showcasing the therapeutic promise of ruthenium-based compounds .
Q & A
Q. What are the optimal synthetic routes for sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)]?
Methodological Answer: The synthesis involves two critical steps: (1) preparation of the 1H-indazole ligand and (2) coordination with ruthenium.
- 1H-Indazole Synthesis : Utilize cyclization of o-aminobenzonitrile derivatives under acidic conditions (e.g., HCl/NaNO₂) to form the indazole core .
- Ruthenium Complexation : React RuCl₃·xH₂O with 1H-indazole in a 1:2 molar ratio under reflux in ethanol/water, followed by sodium salt precipitation. Key parameters include pH control (~3–4) and inert atmosphere to prevent Ru(III) reduction .
Q. Table 1: Comparison of Reaction Conditions
| Parameter | KP1019 (Imidazolium Salt) | NKP-1339 (Sodium Salt) |
|---|---|---|
| Solvent | DMF/Water | Ethanol/Water |
| pH | 2–3 | 3–4 |
| Yield | 60–70% | 75–85% |
| Key Advantage | High purity | Enhanced solubility |
Q. How can researchers characterize the stability of this complex under physiological conditions?
Methodological Answer:
- UV-Vis Spectroscopy : Monitor absorbance at 350–400 nm (ligand-to-metal charge transfer bands) in phosphate-buffered saline (PBS) at 37°C over 24 hours .
- HPLC-MS : Track decomposition products (e.g., free 1H-indazole or RuCl₄ intermediates) using a C18 column and ESI+ mode .
- Challenge : The complex may dissociate in chloride-rich environments; simulate tumor microenvironment conditions (low pH, high glutathione) to assess redox stability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between in vitro cytotoxicity and in vivo antitumor efficacy?
Methodological Answer: Discrepancies often arise from:
- Protein Binding : Use size-exclusion chromatography to quantify albumin/transferrin binding, which affects drug delivery to tumors .
- Reductive Activation : Perform differential toxicity assays in normoxic vs. hypoxic conditions (e.g., 3D tumor spheroids) to mimic in vivo redox activation .
- Pharmacokinetic Profiling : Compare plasma half-life (e.g., via ICP-MS for Ru quantification) and tumor accumulation in murine models .
Q. How does regioselective N-alkylation of 1H-indazole impact the complex’s pharmacological profile?
Methodological Answer:
- Synthetic Approach : Use NaH as a base in THF to alkylate 1H-indazole at the N1 position, ensuring >90% regioselectivity .
- Impact on Bioactivity :
- N1-alkylation enhances lipophilicity (logP ↑), improving blood-brain barrier penetration for neurological applications.
- N2-alkylation disrupts Ru coordination, reducing antitumor activity .
- Validation : Compare IC₅₀ values of N1- vs. N2-alkylated derivatives in HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines .
Q. What computational methods predict structure-activity relationships (SAR) for modified indazole-ruthenium complexes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Ru-N bond dissociation energies and electron density maps to assess complex stability .
- Molecular Docking : Model interactions with DNA (e.g., minor groove binding) or 5-HT₄ receptors using AutoDock Vina .
- Machine Learning : Train QSAR models on datasets of IC₅₀ values and substituent electronic parameters (Hammett σ, π-electron density) .
Q. How do researchers optimize the balance between aqueous solubility and cellular uptake?
Methodological Answer:
- Solubility Enhancement : Introduce sulfonate groups to the indazole ring or use PEGylated nanoparticles for encapsulation .
- Cellular Uptake Assays : Compare fluorescence-labeled complexes (e.g., Ru-dye conjugates) via flow cytometry in A549 (lung cancer) cells .
- Trade-off : Increased solubility may reduce membrane permeability; use parallel artificial membrane permeability assays (PAMPA) to screen derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
